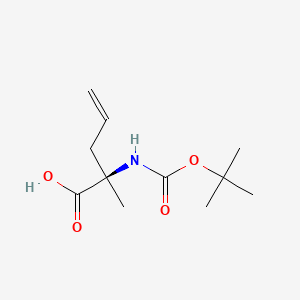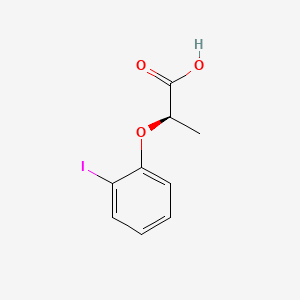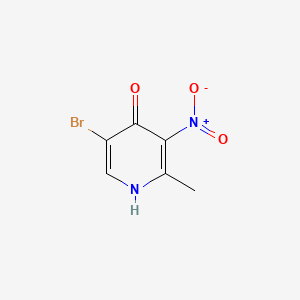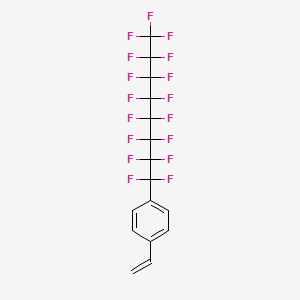
4-(Perfluorooct-1-yl)styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by the presence of a perfluorooctyl group attached to a styrene moiety, which imparts distinct hydrophobic and oleophobic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorooct-1-yl)styrene typically involves the reaction of perfluorooctyl iodide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions: 4-(Perfluorooct-1-yl)styrene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The perfluorooctyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The vinyl group in styrene can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or cationic initiators under controlled temperature and pressure.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Addition: Reagents such as hydrogen halides or halogens in the presence of catalysts.
Major Products:
Fluorinated Polymers: Resulting from polymerization.
Substituted Styrenes: From nucleophilic substitution reactions.
Addition Products: From reactions with hydrogen halides or halogens.
科学的研究の応用
4-(Perfluorooct-1-yl)styrene has diverse applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Investigated for its potential use in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced durability and resistance.
作用機序
The mechanism of action of 4-(Perfluorooct-1-yl)styrene primarily involves its ability to undergo polymerization and form stable fluorinated polymers. The perfluorooctyl group imparts hydrophobic and oleophobic properties, making the resulting polymers highly resistant to solvents and chemicals. The vinyl group in styrene allows for various addition and substitution reactions, enabling the formation of diverse derivatives .
類似化合物との比較
4-(Perfluorooctyl)benzene: Similar structure but lacks the vinyl group.
Perfluorooctyl acrylate: Contains a perfluorooctyl group but with an acrylate moiety instead of styrene.
Perfluorooctyl methacrylate: Similar to perfluorooctyl acrylate but with a methacrylate group.
Uniqueness: 4-(Perfluorooct-1-yl)styrene is unique due to the combination of the perfluorooctyl group and the styrene moiety, which imparts both hydrophobic properties and the ability to undergo polymerization and various chemical reactions. This makes it highly versatile for applications in different fields.
特性
IUPAC Name |
1-ethenyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F17/c1-2-7-3-5-8(6-4-7)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-6H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAMHSPOTZDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679875 |
Source


|
| Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106209-21-6 |
Source


|
| Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
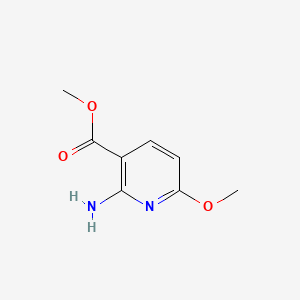
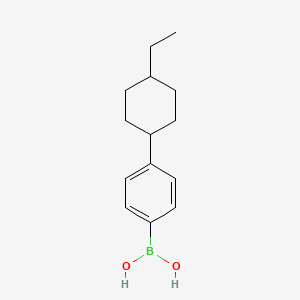
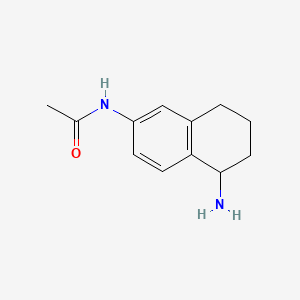
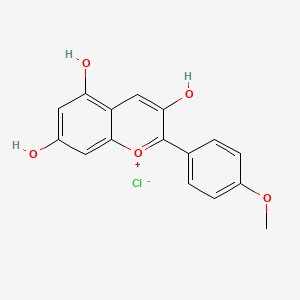
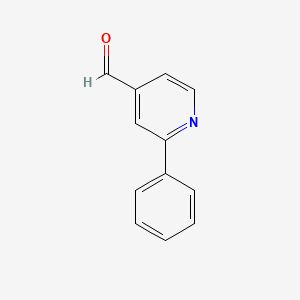
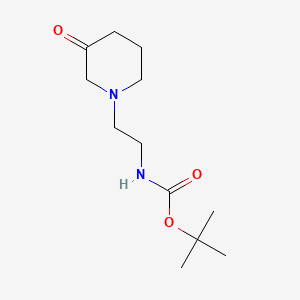
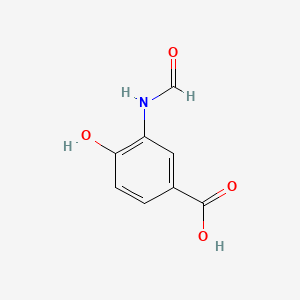
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)
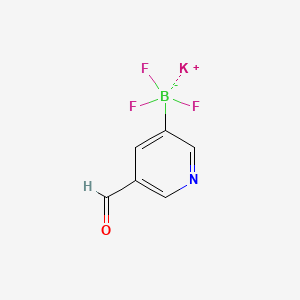
![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe](/img/new.no-structure.jpg)
